5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2'-(N,N-dimethylamino)-2'-methyl)ethyl-
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Overview
Description
“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” is a complex organic compound that belongs to the class of dibenzazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzazepine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethylaminoethyl group through nucleophilic substitution.
Reduction Reactions: Reduction of intermediate compounds to achieve the desired dihydro form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Further reduction to more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated analogs.
Scientific Research Applications
“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of “5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A well-known dibenzazepine used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A derivative of carbamazepine with similar therapeutic effects.
Amitriptyline: A tricyclic antidepressant with a dibenzazepine structure.
Uniqueness
“5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2’-(N,N-dimethylamino)-2’-methyl)ethyl-” is unique due to its specific substitution pattern and the presence of the dimethylaminoethyl group. This structural feature may confer distinct biological activities and therapeutic potential compared to other dibenzazepines.
Properties
CAS No. |
2064-23-5 |
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Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C19H24N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-11,15H,12-14H2,1-3H3 |
InChI Key |
WMWZAQFDBNMOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)N(C)C |
Origin of Product |
United States |
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